Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N'-bis(2-chloroethoxymethyldinitrilo))di-
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Overview
Description
Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is characterized by its unique structure, which includes multiple chloroethoxymethyl groups and a triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines. The chloroethoxymethyl groups are then introduced through nucleophilic substitution reactions using chloroethanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chloroethoxymethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, triazine derivatives are known for their potential as bioactive compounds. This compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry research.
Medicine
In medicine, the compound’s potential bioactivity can be explored for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives, such as:
Cyanuric chloride: A precursor for the synthesis of various triazine compounds.
Atrazine: A widely used herbicide with a triazine core.
Melamine: A triazine derivative used in the production of resins and plastics.
Uniqueness
Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- is unique due to its specific substitution pattern and the presence of multiple chloroethoxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
74037-61-9 |
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Molecular Formula |
C17H30Cl4N6O6 |
Molecular Weight |
556.3 g/mol |
IUPAC Name |
[[4-[bis(2-chloroethoxymethyl)amino]-6-[2-chloroethoxymethyl(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(2-chloroethoxymethyl)amino]methanol |
InChI |
InChI=1S/C17H30Cl4N6O6/c18-1-5-30-11-25(9-28)15-22-16(26(10-29)12-31-6-2-19)24-17(23-15)27(13-32-7-3-20)14-33-8-4-21/h28-29H,1-14H2 |
InChI Key |
GQHMOSMERBLMRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OCN(CO)C1=NC(=NC(=N1)N(COCCCl)COCCCl)N(CO)COCCCl |
Origin of Product |
United States |
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